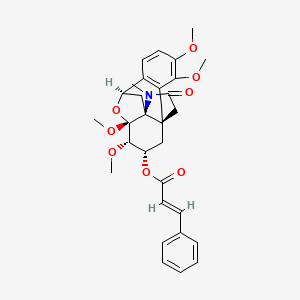
Diadamantylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diadamantylamine is a compound of interest in materials science and organic synthesis due to its unique structure, which provides distinct steric properties. It is utilized as a building block in the creation of polymers and novel organic materials where rigidity and high thermal stability are desired .
Vorbereitungsmethoden
Diadamantylamine can be synthesized through various methods. One common synthetic route involves the amidation of adamantane derivatives under Schotten–Baumann conditions followed by reduction with borane-tetrahydrofuran (BH₃·THF) . This method is straightforward and efficient, providing high yields of the desired amine. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Diadamantylamine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides or hydroxylamines.
Reduction: It can be reduced to form simpler amines or hydrocarbons.
Substitution: The primary amine group allows for various substitution reactions, enabling the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions.
Wissenschaftliche Forschungsanwendungen
Diadamantylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antiviral and antibacterial properties.
Wirkmechanismus
The mechanism by which diadamantylamine exerts its effects involves its interaction with various molecular targets. For instance, in medicinal chemistry, it acts as a sigma receptor agonist, modulating the activity of these receptors and influencing neurotransmitter release. This interaction is crucial for its potential therapeutic effects in treating neurological disorders .
Vergleich Mit ähnlichen Verbindungen
Diadamantylamine is unique compared to other similar compounds due to its bulky adamantane structure, which provides enhanced stability and rigidity. Similar compounds include:
1-Adamantylamine: Shares a similar structure but with a single adamantane unit.
2-Azaadamantane: Contains a nitrogen atom within the adamantane framework.
Diamantane: A larger diamondoid structure with similar steric properties
This compound stands out due to its dual adamantane units, offering unique steric and electronic properties that are advantageous in various applications.
Eigenschaften
Molekularformel |
C20H31N |
|---|---|
Molekulargewicht |
285.5 g/mol |
IUPAC-Name |
N-(1-adamantyl)adamantan-1-amine |
InChI |
InChI=1S/C20H31N/c1-13-2-15-3-14(1)8-19(7-13,9-15)21-20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18,21H,1-12H2 |
InChI-Schlüssel |
ZCRDWNXWXYYDEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)NC45CC6CC(C4)CC(C6)C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



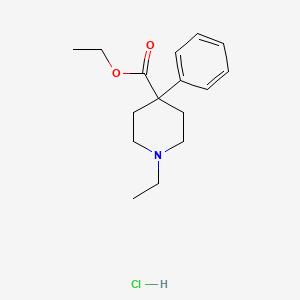
![4-{[(p-Fluorophenyl)imino]methyl}phenol-13C6](/img/structure/B13423546.png)
![(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-N-(4-methyl-2-oxochromen-6-yl)butanediamide](/img/structure/B13423550.png)
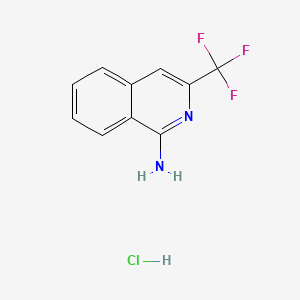
![1-(Bicyclo[2.2.2]Octa-2,5-Dien-2-Yl)-2,2,2-Trifluoroethanone](/img/structure/B13423557.png)
![tert-butylN-[2-(4-hydroxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B13423562.png)
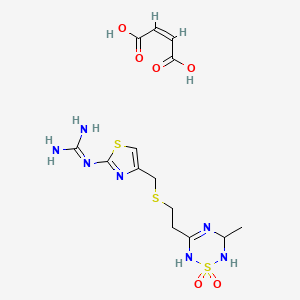

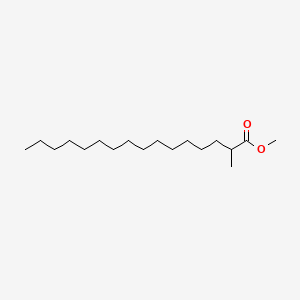
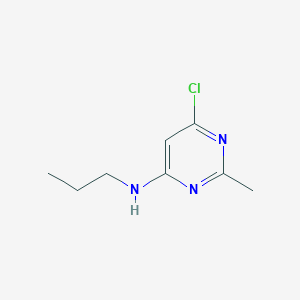
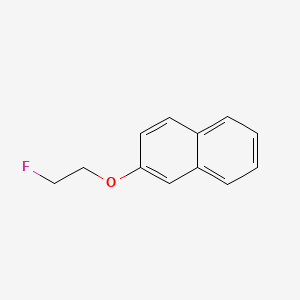
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-[5-(difluoromethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate](/img/structure/B13423590.png)
